4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15759879
InChI: InChI=1S/C12H20N4O/c1-2-16-9-10(11(13)14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3,(H2,13,14)
SMILES:
Molecular Formula: C12H20N4O
Molecular Weight: 236.31 g/mol

4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15759879

Molecular Formula: C12H20N4O

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C12H20N4O
Molecular Weight 236.31 g/mol
IUPAC Name (3-amino-1-ethylpyrazol-4-yl)-(azepan-1-yl)methanone
Standard InChI InChI=1S/C12H20N4O/c1-2-16-9-10(11(13)14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8H2,1H3,(H2,13,14)
Standard InChI Key PXRHOYMKYSAZST-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)N)C(=O)N2CCCCCC2

Introduction

4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine is a complex organic compound featuring a pyrazole ring and an azepane moiety. Its molecular formula is C12H20N4O, with a molecular weight of 236.31 g/mol . This compound is of interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives.

Synthesis and Reactivity

The synthesis of 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine can be achieved through various synthetic pathways. These methods typically involve the combination of pyrazole and azepane derivatives under specific reaction conditions. The compound's reactivity is influenced by the presence of both ethyl and carbonyl groups in the pyrazole ring, which contribute to its unique chemical properties.

Biological Activities and Potential Applications

Pyrazole derivatives, including 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine, are known for their diverse biological activities. These compounds have been studied for their potential therapeutic applications, although further research is needed to fully elucidate their mechanisms of action and specific therapeutic uses.

Comparison with Similar Compounds

The following table highlights the structural differences between 4-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-3-amine and other related compounds:

Compound NameStructureUnique Features
3,5-DimethylpyrazoleBasic pyrazole structureLacks azepane moiety
1-EthylpyrazoleSimple pyrazole with ethyl groupNo additional methyl or azepane groups
4-PyrazolylpiperidineContains a piperidine ringReplaces azepane with piperidine
4-(azepane-1-carbonyl)-1-propyl-1H-pyrazol-3-amineSimilar to the target compound but with a propyl groupDifferent alkyl chain influences reactivity

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